molecular formula C19H17N5O4S B7713368 N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzenesulfonamide

N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzenesulfonamide

Cat. No. B7713368
M. Wt: 411.4 g/mol
InChI Key: AMLILEARCVYVKU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]quinolines, which is a core structure in the given compound, has been reported in various studies . The main methods of synthesis include Friedländer condensation, synthesis from anthranilic acid derivatives, and multicomponent synthesis .


Molecular Structure Analysis

The molecular structure of 1H-pyrazolo[3,4-b]quinolines consists of a pyrazole and a quinoline fragment . The parent structure can be modified with a number of substituents that can influence the physical, photophysical, and biological properties .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1H-pyrazolo[3,4-b]quinolines include condensation, hydrolysis, cyclization, and substitution .

Scientific Research Applications

    Structure and Tautomeric Forms: N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzenesulfonamide exists in two tautomeric forms: the 1H-isomer and the 2H-isomer . Understanding their structures and properties is crucial for exploring their biomedical potential.

    Synthesis Methods: Researchers have employed various synthetic routes to obtain this compound. Methods include starting from preformed pyrazoles or pyridines, leading to diverse substitution patterns . Investigating these methods can guide efficient synthesis.

Fluorescent Sensors

Other Applications

properties

IUPAC Name

N-(1-ethyl-8-methylpyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O4S/c1-3-23-19-16(11-13-6-4-5-12(2)17(13)20-19)18(21-23)22-29(27,28)15-9-7-14(8-10-15)24(25)26/h4-11H,3H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMLILEARCVYVKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=NC3=C(C=CC=C3C=C2C(=N1)NS(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3E)-1-ethyl-8-methyl-1,2-dihydro-3H-pyrazolo[3,4-b]quinolin-3-ylidene]-4-nitrobenzenesulfonamide

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